molecular formula C11H10ClN3OS B1425228 2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide CAS No. 1199589-54-2

2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide

Cat. No.: B1425228
CAS No.: 1199589-54-2
M. Wt: 267.74 g/mol
InChI Key: QWCQMAGHDQNLAV-UHFFFAOYSA-N
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Description

2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide ( 1199589-54-2) is a high-purity chemical compound with the molecular formula C 11 H 10 ClN 3 OS and a molecular weight of 267.73 g/mol . This acetamide derivative features a 1,2,4-thiadiazole ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The integration of the p-tolyl (4-methylphenyl) group at the 5-position of the thiadiazole ring makes this compound a valuable intermediate for researchers, particularly in the field of anticancer drug discovery . Compounds based on the 1,3,4-thiadiazole scaffold (a related isomer) have demonstrated significant potential as anticancer agents in scientific literature . Research indicates that such derivatives can exhibit cytotoxic effects by targeting specific cellular pathways. For instance, studies on analogous molecules have shown the ability to induce apoptotic cell death in cancer cell lines, which is often mediated by an increase in the Bax/Bcl-2 ratio and activation of caspase 9 . Furthermore, these compounds can interfere with cell proliferation by inducing cell cycle arrest at specific phases, such as the S or G2/M phases, as observed in studies on HepG2 and MCF-7 cancer cells . The presence of the chloroacetamide group in its structure provides a reactive site for further chemical modification, allowing researchers to synthesize more complex derivatives or conjugate the molecule to other pharmacophores for structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-chloro-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-7-2-4-8(5-3-7)10-14-11(15-17-10)13-9(16)6-12/h2-5H,6H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCQMAGHDQNLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176815
Record name 2-Chloro-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199589-54-2
Record name 2-Chloro-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199589-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide typically involves the reaction of 5-(p-tolyl)-1,2,4-thiadiazole-3-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The thiadiazole ring can be reduced to form dihydrothiadiazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of N-substituted acetamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of dihydrothiadiazoles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including 2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide, as promising anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • In Vitro Studies : The compound exhibited significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. For instance, one study reported median inhibitory concentrations (IC50) comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating its potential as a lead compound in cancer therapy .

Structure-Activity Relationship (SAR)

The structure of 2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide allows for modifications that can enhance its biological activity. Substitutions on the thiadiazole core have been shown to improve potency against cancer cells. The presence of electron-withdrawing groups like chlorine at the 5-position enhances cytotoxic activity, making this scaffold a focal point for developing new anticancer drugs .

Pesticidal Properties

Compounds containing thiadiazole moieties have been explored for their pesticidal properties. Research indicates that derivatives of thiadiazole can exhibit fungicidal and herbicidal activities. The specific application of 2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide in agriculture is under investigation for its effectiveness against various plant pathogens and pests .

Synthesis of Novel Materials

The unique chemical structure of 2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide makes it suitable for synthesizing new materials with specific properties. For example:

  • Polymer Chemistry : The compound can be used as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may lead to materials suitable for high-performance applications .

Case Studies

StudyApplicationFindings
AnticancerIC50 values against MCF-7 and HepG2 comparable to 5-FU
SAR AnalysisEnhanced cytotoxicity with specific substitutions
Agricultural UsePotential fungicidal activity against plant pathogens
Material ScienceUse as a building block in polymer synthesis

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the chloroacetamide group allows for covalent modification of nucleophilic residues in proteins, which can result in the inhibition of enzyme activity or alteration of receptor function. The thiadiazole ring may also contribute to the compound’s ability to interact with biological membranes and affect cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Heterocyclic Cores

1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole and Oxadiazole Derivatives
Compound Name Core Structure Substituents Molecular Formula Key Properties/Activity Reference
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-Thiadiazole Phenyl at C5, chloroacetamide at C2 C₁₀H₇ClN₄OS Higher steric hindrance due to 1,3,4-thiadiazole arrangement; potential antimicrobial activity
2-Chloro-N-(5-phenyl-1,3,5-oxadiazol-2-yl)acetamide 1,3,4-Oxadiazole Phenyl at C5, chloroacetamide at C2 C₁₀H₈ClN₃O₂ Oxygen atom in oxadiazole enhances polarity; may improve solubility but reduce membrane permeability compared to thiadiazoles

Key Insight : Replacement of sulfur in the thiadiazole ring with oxygen (oxadiazole) reduces electronegativity and alters hydrogen-bonding capacity, impacting target binding .

Substituent Variations on the Thiadiazole Ring

p-Tolyl vs. Other Aryl Groups
Compound Name Aryl Substituent Molecular Formula Biological Activity (IC₅₀) Reference
2-Chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide p-Tolyl (4-methylphenyl) C₁₀H₈ClN₃OS N/A (structural focus)
2,2-Dichloro-N-(4-methyl-5-(6-phenyl-triazolo-thiadiazol-3-yl)thiophen-2-yl)acetamide Phenyl-triazolo-thiadiazole C₁₆H₁₂Cl₂N₆OS IC₅₀ = 30 ± 1 nM (CDK5/p25 inhibition)
N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide p-Tolyl-oxadiazole, 3-chlorophenyl C₁₇H₁₄ClN₃O₂ Potential kinase inhibition; enhanced lipophilicity due to chlorophenyl group

Key Insight : Dichloro substitution (as in the triazolo-thiadiazole analog) enhances inhibitory potency against CDK5/p25, suggesting that increased halogenation may improve target affinity .

Functional Group Modifications in the Acetamide Side Chain

Compound Name Acetamide Modification Molecular Formula Notable Properties Reference
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Thioether linkage to triazine C₂₃H₁₆N₆OS₂ Extended conjugation improves π-π stacking; potential for DNA intercalation
N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-1,2,4-triazol-3-ylsulfanyl]acetamide Cyclohexyl group, pyridyl-triazole C₂₂H₂₅N₅OS Enhanced bioavailability due to cyclohexyl group; nonlinear optical properties

Key Insight : Introduction of sulfur-containing linkers (e.g., thioether) or bulky substituents (e.g., cyclohexyl) can modulate pharmacokinetic properties such as metabolic stability and tissue penetration .

Biological Activity

2-Chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • IUPAC Name : 2-Chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide
  • Molecular Formula : C₁₁H₁₀ClN₃OS
  • Molecular Weight : 267.73 g/mol

The biological activity of 2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide is primarily attributed to its ability to inhibit specific enzymatic pathways involved in cancer cell proliferation. Notably, it has been shown to inhibit the activity of Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme critical for DNA repair mechanisms in cells.

Inhibition Studies

In studies involving various concentrations (0.01 to 100 µM), the compound demonstrated significant inhibition of PARP1 activity:

  • At 0.01 µM: 1.3% inhibition
  • At 0.1 µM: 2.0% inhibition
  • At 1 µM: 20.6% inhibition
  • At 10 µM: 53% inhibition
  • At 100 µM: 82.1% inhibition .

This suggests a dose-dependent response, indicating its potential as a therapeutic agent in cancer treatment.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiadiazoles. For instance:

  • A series of thiadiazole derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines.
  • Compounds structurally similar to 2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide have shown IC50 values comparable to standard chemotherapeutics like Olaparib, with IC50 values around 57.3 µM for certain derivatives .

Study on Thiadiazole Derivatives

A study investigated several thiadiazole derivatives for their anticancer properties. The results indicated that compounds with similar structures to 2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide had significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table of Biological Activities

Compound NameTypeIC50 (µM)Mechanism
Compound AThiadiazole Derivative57.3PARP1 Inhibition
Compound BThiadiazole Derivative61DNA Repair Inhibition
Compound CThiadiazole Derivative70Apoptosis Induction

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 5-(p-tolyl)-1,2,4-thiadiazol-3-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. The reaction is monitored by TLC, and the product is purified via recrystallization or column chromatography . Key variables include:

  • Solvent choice : Dioxane or tetrahydrofuran (THF) is often used to enhance reactivity.
  • Stoichiometry : A 1:1 molar ratio of amine to chloroacetyl chloride ensures minimal side products.
  • Reaction time : 4–7 hours under reflux to achieve >90% conversion.

Q. How is the compound characterized post-synthesis?

Characterization employs a combination of spectroscopic and crystallographic techniques:

TechniquePurposeExample DataReference
NMR Confirm molecular structure and purity1^1H NMR: δ 7.2–7.4 (aromatic protons), δ 4.2 (CH2_2Cl)
FTIR Identify functional groups (e.g., C=O at ~1650 cm1^{-1})C=O stretch at 1665 cm1^{-1}
Mass Spectrometry Verify molecular weight[M+H]+^+ peak at m/z 253.704
X-ray Crystallography Resolve crystal packing and hydrogen bonding (e.g., N–H···N interactions)Centrosymmetrical dimers via N1–H1···N2 bonds

Q. What solvents and conditions are optimal for handling this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (<1% DMSO). Stability studies indicate degradation at pH > 9 or under prolonged UV exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Lowering the reaction temperature to 0–5°C during chloroacetyl chloride addition reduces side reactions (e.g., hydrolysis) .
  • Catalyst use : Adding a catalytic amount of DMAP (4-dimethylaminopyridine) accelerates amide bond formation.
  • Workup modifications : Quenching with ice-water instead of room-temperature water minimizes impurities .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic processes (e.g., rotameric equilibria). Strategies include:

  • Variable-temperature NMR : Cooling to −40°C slows rotation, simplifying splitting patterns.
  • 2D NMR (COSY, HSQC) : Assigns coupling interactions and confirms connectivity .
  • Computational modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., using Gaussian09) .

Q. What approaches are used to study structure-activity relationships (SAR) for this compound?

  • Bioisosteric replacement : Substitute the p-tolyl group with electron-withdrawing groups (e.g., Cl, CF3_3) to assess impact on biological activity .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., thiadiazole S-atom) using MOE or Schrödinger software .
  • Enzymatic assays : Test inhibition of kinase targets (e.g., EGFR) via fluorescence polarization or ADP-Glo™ assays .

Q. How can computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets using PDB structures (e.g., 1M17 for EGFR).
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify key interactions (e.g., π-π stacking with Phe residues) .
  • Free-energy calculations (MM/PBSA) : Estimate binding affinity (ΔG) to prioritize analogs for synthesis .

Methodological Notes

  • Contradictory solubility data : If literature values conflict, use a mass molarity calculator to determine solubility empirically .
  • Handling hygroscopic intermediates : Store intermediates under nitrogen or in a desiccator to prevent hydrolysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide

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